molecular formula C11H9BO4 B2960118 6-Carboxy-2-naphthaleneboronic acid CAS No. 2377607-93-5

6-Carboxy-2-naphthaleneboronic acid

Cat. No.: B2960118
CAS No.: 2377607-93-5
M. Wt: 216
InChI Key: UOYRMXZMTPOPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Carboxy-2-naphthaleneboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The structure of this compound includes a naphthalene ring system with a carboxyl group at the 6-position and a boronic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxy-2-naphthaleneboronic acid typically involves the functionalization of naphthalene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthalene derivative with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Carboxy-2-naphthaleneboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

6-Carboxy-2-naphthaleneboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Carboxy-2-naphthaleneboronic acid is unique due to the presence of both a carboxyl group and a boronic acid group, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

6-borononaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BO4/c13-11(14)9-2-1-8-6-10(12(15)16)4-3-7(8)5-9/h1-6,15-16H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYRMXZMTPOPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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